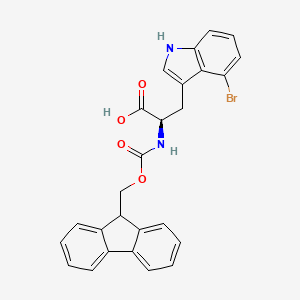

N-Fmoc-4-Br-D-tryptophan

Description

Structure

3D Structure

Properties

Molecular Formula |

C26H21BrN2O4 |

|---|---|

Molecular Weight |

505.4 g/mol |

IUPAC Name |

(2R)-3-(4-bromo-1H-indol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

InChI |

InChI=1S/C26H21BrN2O4/c27-21-10-5-11-22-24(21)15(13-28-22)12-23(25(30)31)29-26(32)33-14-20-18-8-3-1-6-16(18)17-7-2-4-9-19(17)20/h1-11,13,20,23,28H,12,14H2,(H,29,32)(H,30,31)/t23-/m1/s1 |

InChI Key |

OUMZDLOCSOPQHB-HSZRJFAPSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CNC5=C4C(=CC=C5)Br)C(=O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C(=CC=C5)Br)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of N-Fmoc-4-bromo-D-tryptophan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-Fmoc-4-bromo-D-tryptophan, an important building block in peptide synthesis and drug discovery. The introduction of a bromine atom at the 4-position of the indole ring of D-tryptophan offers a versatile handle for further chemical modifications, making it a valuable component for creating novel peptides and peptidomimetics with unique biological activities.

Physicochemical Properties

A summary of the key physicochemical properties of N-Fmoc-4-bromo-D-tryptophan is presented in the table below.

| Property | Value |

| Chemical Formula | C₂₆H₂₁BrN₂O₄ |

| Molecular Weight | 505.36 g/mol |

| Appearance | White to off-white solid |

| Stereochemistry | D-configuration |

| Functional Groups | Fmoc-protected amine, Carboxylic acid, Bromoindole |

| CAS Number | 3012560-60-7 |

Synthesis Workflow

The synthesis of N-Fmoc-4-bromo-D-tryptophan is a two-step process. The first step involves the synthesis of the precursor, 4-bromo-D-tryptophan, followed by the protection of the α-amino group with the fluorenylmethyloxycarbonyl (Fmoc) group.

Caption: Overall synthesis workflow for N-Fmoc-4-bromo-D-tryptophan.

Experimental Protocols

The following are detailed experimental protocols for the synthesis and characterization of N-Fmoc-4-bromo-D-tryptophan.

Synthesis of 4-bromo-D-tryptophan

The enantioselective synthesis of 4-bromo-D-tryptophan can be achieved through various methods, including enzymatic resolutions or asymmetric synthesis from 4-bromoindole and a chiral serine-derived electrophile. A representative chemical synthesis approach is outlined below.

Materials:

-

4-Bromoindole

-

N-Boc-D-serine methyl ester

-

Trifluoroacetic acid (TFA)

-

Triethylsilane

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Electrophile: N-Boc-D-serine methyl ester is converted to a suitable electrophile, such as a β-lactone or an epoxide, using standard organic synthesis procedures.

-

Friedel-Crafts Alkylation: 4-Bromoindole (1.0 eq) is dissolved in an anhydrous solvent like DCM under an inert atmosphere. The chiral electrophile (1.2 eq) is added, followed by a Lewis acid catalyst (e.g., BF₃·OEt₂ or Sc(OTf)₃) at a low temperature (e.g., -78 °C).

-

Reaction Monitoring: The reaction is stirred at low temperature and gradually allowed to warm to room temperature. The progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up and Deprotection: Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃. The organic layer is separated, washed with brine, dried over MgSO₄, and concentrated under reduced pressure. The resulting crude product is then treated with a solution of TFA in DCM (e.g., 1:1 v/v) in the presence of a scavenger like triethylsilane to remove the Boc protecting group.

-

Purification: The crude 4-bromo-D-tryptophan is purified by flash column chromatography on silica gel to afford the desired product.

N-Fmoc Protection of 4-bromo-D-tryptophan

The protection of the α-amino group of 4-bromo-D-tryptophan is achieved using Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl) under basic conditions.

Materials:

-

4-bromo-D-tryptophan

-

Fmoc-OSu (1.1 eq)

-

Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane or Acetonitrile

-

Water

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine

Procedure:

-

Dissolution: 4-bromo-D-tryptophan (1.0 eq) is dissolved in a mixture of 1,4-dioxane and 10% aqueous sodium carbonate solution.

-

Addition of Fmoc Reagent: The solution is cooled in an ice bath, and Fmoc-OSu (1.1 eq) is added portion-wise while stirring.

-

Reaction: The reaction mixture is stirred overnight at room temperature.

-

Work-up: The reaction mixture is diluted with water and washed with ethyl acetate to remove any unreacted Fmoc-OSu. The aqueous layer is then acidified to pH 2-3 with 1 M HCl.

-

Extraction and Purification: The acidified aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude N-Fmoc-4-bromo-D-tryptophan. The product can be further purified by recrystallization or silica gel chromatography if necessary.

Characterization

A logical workflow for the characterization of the synthesized N-Fmoc-4-bromo-D-tryptophan is depicted below.

Caption: Logical workflow for the characterization of the final product.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized N-Fmoc-4-bromo-D-tryptophan.

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 20-80% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and 280 nm |

| Expected Purity | >95% |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the final product. The expected chemical shifts will be influenced by the bromo-indole and Fmoc moieties.

Expected ¹H NMR Data (in DMSO-d₆, 400 MHz):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~11.0 | s | 1H | Indole N-H |

| ~7.9 - 7.2 | m | 11H | Aromatic protons (Fmoc and Indole) |

| ~4.3 - 4.1 | m | 3H | Fmoc CH and CH₂ |

| ~4.0 | m | 1H | α-CH |

| ~3.2 - 3.0 | m | 2H | β-CH₂ |

Expected ¹³C NMR Data (in DMSO-d₆, 100 MHz):

| Chemical Shift (ppm) | Assignment |

| ~173 | Carbonyl (Carboxylic acid) |

| ~156 | Carbonyl (Fmoc) |

| ~144, 141 | Quaternary aromatic carbons (Fmoc) |

| ~136 | Quaternary aromatic carbon (Indole) |

| ~128 - 120 | Aromatic carbons (Fmoc and Indole) |

| ~112 | Quaternary aromatic carbon (C-Br) |

| ~110 | Aromatic carbon (Indole) |

| ~66 | Fmoc CH₂ |

| ~55 | α-CH |

| ~47 | Fmoc CH |

| ~28 | β-CH₂ |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound.

| Technique | Expected m/z |

| ESI-MS | [M-H]⁻ at ~504.06, [M+H]⁺ at ~506.07 |

| HRMS | Calculated for C₂₆H₂₁BrN₂O₄ [M+H]⁺: 505.0761, Found: 505.07xx |

This technical guide provides a foundational understanding of the synthesis and characterization of N-Fmoc-4-bromo-D-tryptophan. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and available instrumentation.

spectroscopic data (NMR, MS) of N-Fmoc-4-Br-D-tryptophan

A Technical Guide to the Spectroscopic and Synthetic Aspects of N-Fmoc-4-Br-D-tryptophan

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the spectroscopic properties and synthesis of N-(9-Fluorenylmethoxycarbonyl)-4-bromo-D-tryptophan, a key building block in peptide synthesis and drug discovery. Due to the limited availability of experimental data, this guide presents predicted spectroscopic values based on analogous compounds and established principles, alongside a comprehensive experimental protocol for its synthesis and characterization.

Core Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. These predictions are based on known spectral data for N-Fmoc-L-tryptophan and the expected influence of the bromine substituent on the indole ring.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: DMSO-d₆

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~11.1 | s | Indole N-H |

| ~7.90 | d | Fmoc H4, H5 |

| ~7.75 | d | Fmoc H1, H8 |

| ~7.65 | d | H-7 |

| ~7.45 | t | Fmoc H2, H7 |

| ~7.35 | t | Fmoc H3, H6 |

| ~7.30 | d | H-5 |

| ~7.20 | s | H-2 |

| ~7.10 | dd | H-6 |

| ~4.30 | m | α-CH |

| ~4.25 | m | Fmoc CH₂ |

| ~4.20 | t | Fmoc CH |

| ~3.20 | m | β-CH₂ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: DMSO-d₆

| Chemical Shift (ppm) | Assignment |

| ~173.5 | C=O (acid) |

| ~156.0 | C=O (Fmoc) |

| ~143.8 | Fmoc C4a, C4b |

| ~140.7 | Fmoc C8a, C9a |

| ~137.0 | C-7a |

| ~127.8 | Fmoc C2, C7 |

| ~127.2 | Fmoc C3, C6 |

| ~125.5 | C-3a |

| ~125.3 | Fmoc C1, C8 |

| ~124.0 | C-2 |

| ~122.5 | C-6 |

| ~120.8 | C-5 |

| ~120.1 | Fmoc C4, C5 |

| ~114.0 | C-4 (C-Br) |

| ~111.5 | C-7 |

| ~109.5 | C-3 |

| ~65.7 | Fmoc CH₂ |

| ~55.0 | α-CH |

| ~46.7 | Fmoc CH |

| ~27.5 | β-CH₂ |

Table 3: Predicted Mass Spectrometry Data (ESI+)

| m/z (amu) | Assignment |

| 505.06/507.06 | [M+H]⁺ (Isotopic pattern for Br) |

| 459.05/461.05 | [M-COOH+H]⁺ (Decarboxylation) |

| 283.00/285.00 | [M-Fmoc+H]⁺ |

| 223.00 | [Fmoc-CH₂]⁺ |

| 179.00 | [Fluorenyl]⁺ |

Experimental Protocols

A general procedure for the synthesis of N-Fmoc protected amino acids is the reaction of the amino acid with 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic conditions.

Synthesis of this compound

Materials:

-

4-Bromo-D-tryptophan

-

9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

-

Sodium Bicarbonate (NaHCO₃)

-

Acetone

-

Water

-

1 M Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Brine

Procedure:

-

Dissolve 4-Bromo-D-tryptophan (1 equivalent) in a 10% aqueous solution of sodium bicarbonate.

-

In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in acetone.

-

Slowly add the Fmoc-OSu solution to the 4-Bromo-D-tryptophan solution with vigorous stirring at room temperature.

-

Allow the reaction to proceed for 4-6 hours, monitoring by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the acetone under reduced pressure.

-

Wash the aqueous layer with ethyl acetate to remove any unreacted Fmoc-OSu and by-products.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by flash column chromatography.

Spectroscopic Characterization

-

NMR Spectroscopy: Dissolve the purified product in deuterated dimethyl sulfoxide (DMSO-d₆). Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Mass Spectrometry: Analyze the purified product using Electrospray Ionization (ESI) mass spectrometry in positive ion mode to confirm the molecular weight and observe characteristic fragmentation patterns.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the synthesis and characterization of this compound, a crucial step prior to its application in solid-phase peptide synthesis.

Caption: Workflow for this compound synthesis and analysis.

Navigating the Synthesis Landscape: A Technical Guide to the Solubility and Stability of N-Fmoc-4-bromo-D-tryptophan

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis and drug development, the purity, solubility, and stability of protected amino acids are paramount. N-Fmoc-4-bromo-D-tryptophan, a key building block for introducing modified tryptophan residues into peptides, presents unique characteristics that necessitate a thorough understanding of its behavior in various solvent systems. This in-depth technical guide provides a comprehensive overview of the solubility and stability of N-Fmoc-4-bromo-D-tryptophan, offering detailed experimental protocols and data presentation frameworks to empower researchers in their synthetic endeavors.

Solubility Profile of N-Fmoc-4-bromo-D-tryptophan

The solubility of N-Fmoc-4-bromo-D-tryptophan is a critical factor in ensuring efficient coupling reactions during solid-phase peptide synthesis (SPPS). Generally, Fmoc-protected amino acids exhibit good solubility in polar aprotic solvents commonly used in peptide synthesis. However, the introduction of a bromine atom to the indole ring can influence its solubility characteristics.

Table 1: Quantitative Solubility of N-Fmoc-4-bromo-D-tryptophan in Various Solvents at Room Temperature (25°C)

| Solvent | Abbreviation | Dielectric Constant (ε) | Solubility (g/L) | Solubility (mol/L) | Observations |

| N,N-Dimethylformamide | DMF | 36.7 | [Data] | [Data] | Clear, colorless solution |

| N-Methyl-2-pyrrolidone | NMP | 32.2 | [Data] | [Data] | Clear, colorless solution |

| Dimethyl sulfoxide | DMSO | 46.7 | [Data] | [Data] | Clear, colorless solution |

| Dichloromethane | DCM | 8.9 | [Data] | [Data] | Suspension, partial solubility |

| Tetrahydrofuran | THF | 7.5 | [Data] | [Data] | Low solubility |

| Acetonitrile | ACN | 37.5 | [Data] | [Data] | Moderate solubility |

| 2-Methyltetrahydrofuran | 2-MeTHF | 6.2 | [Data] | [Data] | Low solubility |

[Data]: Indicates where experimentally determined values should be inserted.

General Solubility Trends:

-

High Solubility: Expected in highly polar aprotic solvents such as DMF, NMP, and DMSO. These solvents are effective at solvating the peptide backbone and the Fmoc protecting group.

-

Moderate to Low Solubility: Expected in less polar solvents like DCM and THF. While DCM is a common solvent in peptide synthesis, the solubility of some Fmoc-amino acids can be limited.

-

Insolubility: Expected in non-polar solvents (e.g., hexane, diethyl ether) and aqueous solutions without solubilizing agents.

Stability Profile of N-Fmoc-4-bromo-D-tryptophan

The stability of N-Fmoc-4-bromo-D-tryptophan is critical for preventing the introduction of impurities into the final peptide product. Degradation can occur at the Fmoc protecting group or the tryptophan side chain.

Key Stability Considerations:

-

Fmoc Group Stability: The Fmoc group is labile to basic conditions. While stable in the acidic conditions of SPPS, premature deprotection can occur in the presence of amine impurities in solvents like DMF. It has been reported that Fmoc-amino acids may exhibit greater decomposition over extended periods when dissolved in NMP compared to DMF.

-

Indole Ring Stability: The tryptophan indole ring is susceptible to oxidation and electrophilic attack, particularly during the acidic cleavage step of SPPS. The presence of a bromine atom at the 4-position can influence the electron density of the indole ring, potentially altering its reactivity. To mitigate side reactions, the use of scavengers in the cleavage cocktail is essential. For enhanced stability, protection of the indole nitrogen with a Boc group (N-Fmoc-4-bromo-D-Trp(Boc)-OH) is a common strategy.

Table 2: Stability of N-Fmoc-4-bromo-D-tryptophan under Forced Degradation Conditions

| Condition | Time (hours) | % Purity Remaining | Major Degradation Products |

| Acidic (e.g., 1 M HCl) | 24 | [Data] | [Data] |

| 48 | [Data] | [Data] | |

| Basic (e.g., 1 M NaOH) | 1 | [Data] | Fmoc deprotection products |

| 6 | [Data] | Further degradation | |

| Oxidative (e.g., 3% H₂O₂) | 24 | [Data] | Oxidized tryptophan species |

| 48 | [Data] | [Data] | |

| Thermal (e.g., 60°C in DMF) | 24 | [Data] | [Data] |

| 72 | [Data] | [Data] | |

| Photostability (UV light) | 24 | [Data] | [Data] |

| 48 | [Data] | [Data] |

[Data]: Indicates where experimentally determined values from HPLC analysis should be inserted.

Experimental Protocols

To generate the quantitative data for the tables above, the following detailed experimental protocols can be employed.

Protocol for Determining Solubility

This protocol utilizes UV-Vis spectrophotometry to determine the saturation concentration of N-Fmoc-4-bromo-D-tryptophan in a given solvent.

Methodology:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of N-Fmoc-4-bromo-D-tryptophan of known concentrations in the solvent of interest.

-

UV-Vis Spectrum: Record the UV-Vis spectrum of one of the standard solutions to determine the wavelength of maximum absorbance (λmax). The aromatic nature of the Fmoc group and the indole ring will provide a strong UV absorbance.

-

Calibration Curve: Measure the absorbance of each standard solution at the determined λmax and construct a calibration curve of absorbance versus concentration.

-

Saturated Solution Preparation: Add an excess amount of N-Fmoc-4-bromo-D-tryptophan to a known volume of the solvent in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Sample Preparation: Centrifuge or filter the saturated solution to remove any undissolved solid.

-

Absorbance Measurement: Dilute a known volume of the clear supernatant with the solvent to bring the absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted solution at λmax.

-

Concentration Calculation: Use the calibration curve to determine the concentration of the diluted solution and then calculate the concentration of the original saturated solution.

A Technical Guide to N-Fmoc-4-Br-D-tryptophan: Commercial Availability, Purity Assessment, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Fmoc-4-Br-D-tryptophan, a key building block in peptide synthesis and drug discovery. The guide details its commercial availability, typical purity levels, and methodologies for purity assessment. A general synthetic approach and a logical workflow for its production and quality control are also presented.

Commercial Suppliers and Purity

This compound is available from several commercial suppliers, typically with a purity of 95% or greater. The enantiomeric excess (ee) is also a critical parameter for this chiral compound. Below is a summary of publicly available data from select suppliers. It is important to note that lot-specific purity data is best obtained from a Certificate of Analysis (CoA), which is typically provided upon purchase.

| Supplier | Compound Name | CAS Number | Stated Purity | Additional Information |

| Aralez Bio | Fmoc-4-bromo-D-tryptophan | 3012560-60-7 | 95% | 99% ee[1] |

| AChemBlock | N-Fmoc-4-bromo-L-tryptophan | 2244532-69-0 | 95% | Note: L-enantiomer[2] |

| Apollo Scientific | N-Fmoc-4-bromo-L-tryptophan | 2244532-69-0 | Not specified | Note: L-enantiomer |

| Sigma-Aldrich | 6-Bromo-N-Fmoc-DL-tryptophan | 753504-16-4 | 95% | Note: DL-racemic mixture, 6-bromo isomer[3] |

General Synthesis Workflow

The synthesis of this compound involves the bromination of the indole ring of tryptophan, followed by the protection of the alpha-amino group with the Fmoc moiety. The following diagram illustrates a general logical workflow for the synthesis and quality control of this compound.

References

The Mirror Image Advantage: A Technical Guide to D-Amino Acids in Peptide Design

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based therapeutics, the pursuit of enhanced stability, prolonged half-life, and improved efficacy is paramount. While nature predominantly utilizes L-amino acids as the building blocks of proteins, their synthetic mirror images, D-amino acids, offer a powerful tool to overcome the inherent limitations of natural peptides. This technical guide provides an in-depth overview of the strategic incorporation of D-amino acids in peptide design, summarizing key quantitative data, detailing experimental protocols, and visualizing critical workflows and pathways.

Core Principles: Why Use D-Amino Acids?

The primary advantage of substituting L-amino acids with their D-enantiomers stems from stereochemistry. Endogenous proteases, the enzymes responsible for peptide degradation, are chiral and specifically recognize L-amino acid residues.[1][2] By introducing D-amino acids, peptides become sterically unrecognizable to these enzymes, leading to a significant increase in resistance to proteolysis.[1][2][3]

Key benefits include:

-

Enhanced Proteolytic Stability: Peptides containing D-amino acids are not easily degraded by proteases, leading to a longer circulating half-life in vivo.[1][4][5]

-

Improved Bioavailability: Increased stability often translates to better absorption and sustained therapeutic effect.

-

Modulation of Secondary Structure: The introduction of a D-amino acid can induce or disrupt specific secondary structures like β-turns or helices, which can be crucial for receptor binding and activity.[6][7]

-

Reduced Immunogenicity: As they are less prone to proteolytic processing and presentation by antigen-presenting cells, D-peptides may exhibit lower immunogenicity.[4]

Quantitative Impact of D-Amino Acid Substitution

The strategic replacement of L-amino acids with D-amino acids can have a dramatic and measurable impact on peptide performance. The following tables summarize quantitative data from various studies, highlighting the improvements in stability and, in some cases, biological activity.

| Peptide/Analog | D-Amino Acid Substitution | Target/Enzyme | Metric | Result | Fold Improvement | Reference |

| Antimicrobial Peptide | All L-amino acids replaced with D-amino acids | Trypsin | Stability | Highly stable after treatment | Not susceptible | [3] |

| Antimicrobial Peptide | Partial replacement with D-amino acids | Fetal Calf Serum | Antimicrobial Activity | Activity restored with protease inhibitors | Not susceptible | [3] |

| Polybia-CP | All L-amino acids replaced with D-amino acids (D-CP) | Trypsin & Chymotrypsin | Stability | Improved stability | Resistant | [8] |

| Polybia-CP | D-lysine substitution (D-lys-CP) | Trypsin | Stability | Improved stability | Resistant | [8] |

| Peptide Hydrogelator | C-terminal L-amino acid replaced with D-amino acid | Proteinase K | Remaining Peptide after 24h | ~15% remaining | >15x vs L-peptide | [1] |

| Antitumor Peptide | 9D-R-DIM-P-LF11-215 | Serum | Stability | Stabilizing effect in serum | Enhanced stability | [9] |

Table 1: Enhancement of Proteolytic Stability.

| Peptide/Analog | D-Amino Acid Substitution | Target | Metric | L-Analog Value | D-Analog Value | Reference |

| Gramicidin S Analog (GS14) | L-Lys4 to D-Lys4 | Microbial Membranes | Therapeutic Index (TI) | Extremely low | Highest TI of series | [10] |

| Antitumor Peptide | 9D-RDP215 vs RDP215 | Cancer-mimic POPS membranes | Secondary Structure (β-sheet) | Increase in presence of mimic | Increased structure in buffer alone | [9] |

| Temporin L Analog | Multiple D-amino acid substitutions | Candida albicans | MIC (μg/mL) | 128 | 8 | [11] |

Table 2: Impact on Biological Activity and Structure.

Experimental Protocols

The successful integration of D-amino acids into peptide design relies on robust synthesis and analytical methods. Below are detailed methodologies for key experiments.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a D-Amino Acid-Containing Peptide

This protocol outlines the standard Fmoc/tBu-based Solid-Phase Peptide Synthesis (SPPS) for incorporating a D-amino acid.

1. Resin Preparation:

-

Start with a Rink Amide resin, which will yield a C-terminal amide upon cleavage.

-

Place the resin in a reaction vessel and swell in Dimethylformamide (DMF) for 30 minutes.

2. Initial Fmoc Deprotection:

-

Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.[12]

-

Wash the resin thoroughly with DMF, Dichloromethane (DCM), and Methanol (MeOH) to remove piperidine and byproducts.[12]

3. Amino Acid Coupling:

-

To couple the first amino acid (L- or D-), dissolve 4 equivalents of the Fmoc-protected amino acid and 3.9 equivalents of a coupling agent (e.g., HBTU) in DMF.

-

Add 8 equivalents of a base, typically Diisopropylethylamine (DIPEA), to the activation mixture.[12]

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.

-

Perform a ninhydrin test to confirm complete coupling. If the test is positive (blue beads), repeat the coupling step.

4. Iterative Deprotection and Coupling:

-

Repeat steps 2 and 3 for each subsequent amino acid in the sequence, using the desired L- or D-amino acid building blocks.[12]

5. Final Cleavage and Deprotection:

-

Once the sequence is complete, wash the resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail. A common mixture is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS) to scavenge reactive cations.[12]

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes side-chain protecting groups.[12]

6. Peptide Precipitation and Purification:

-

Filter the resin and collect the TFA solution containing the peptide.

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.[12]

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the peptide pellet, dissolve it in a water/acetonitrile mixture, and purify using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

Confirm the identity and purity of the final peptide by mass spectrometry.

Protocol 2: In Vitro Proteolytic Stability Assay

This assay measures the resistance of a peptide to degradation by a specific protease or in serum.

1. Reagents and Materials:

-

Peptide stock solutions (L- and D-analogs) of known concentration.

-

Protease solution (e.g., Trypsin, Chymotrypsin) or fresh human/animal serum.

-

Reaction buffer (e.g., Phosphate-buffered saline, pH 7.4).

-

Quenching solution (e.g., 10% TFA or Acetonitrile with 1% TFA).

-

RP-HPLC system with a C18 column.

2. Assay Procedure:

-

Incubate the peptide (final concentration ~0.1-1 mg/mL) with the protease solution (e.g., 1:100 enzyme:peptide ratio) or serum (e.g., 50-90% final concentration) at 37°C.

-

At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[1]

-

Immediately quench the enzymatic reaction by adding the aliquot to an equal volume of quenching solution. This will precipitate the enzyme/serum proteins.

-

Centrifuge the quenched sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

3. Analysis:

-

Monitor the disappearance of the full-length peptide peak over time.

-

Calculate the percentage of peptide remaining at each time point relative to the T=0 sample.

-

Plot the percentage of remaining peptide versus time to determine the peptide's half-life (t½) under the assay conditions.

Visualizing Workflows and Pathways

Understanding the logical flow of peptide design and the biological context of its target is crucial. The following diagrams, created using the DOT language, illustrate these concepts.

Rational Design Workflow

The design of a D-amino acid-containing peptide is an iterative process involving synthesis, testing, and refinement.

Signaling Pathway Example: Somatostatin Receptor (SSTR)

Many successful peptide drugs, like Octreotide, incorporate a D-amino acid (D-Phe) to target G-protein coupled receptors. This diagram shows the canonical signaling pathway for the somatostatin receptor 2 (SSTR2), a common target.

References

- 1. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 5. lifetein.com [lifetein.com]

- 6. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. mdpi.com [mdpi.com]

- 10. Effects of single D-amino acid substitutions on disruption of beta-sheet structure and hydrophobicity in cyclic 14-residue antimicrobial peptide analogs related to gramicidin S - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. Scholarly Commons - Research & Creativity Showcase: Solid-Phase Peptide Synthesis of d-Amino Acids [scholarlycommons.pacific.edu]

- 13. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]

Methodological & Application

Application Notes and Protocols for N-Fmoc-4-Br-D-tryptophan in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptides is a powerful strategy in drug discovery and chemical biology, offering the potential to enhance peptide stability, potency, and selectivity. N-Fmoc-4-Br-D-tryptophan is a synthetically modified amino acid that introduces a bromine atom at the 4-position of the indole ring of D-tryptophan. This modification can impart unique properties to peptides, including altered hydrophobicity, steric hindrance, and the potential for new biological activities. Peptides containing brominated tryptophan analogs have shown a range of pharmacological activities, including antimicrobial, insecticidal, and effects on the nervous system, making them promising candidates for therapeutic development.[1] The D-configuration of the amino acid can also contribute to increased resistance to proteolytic degradation.

This document provides detailed application notes and protocols for the successful incorporation of this compound into peptides using Fmoc-based solid-phase peptide synthesis (SPPS).

Key Considerations for Using this compound in SPPS

The presence of the electron-withdrawing bromine atom on the indole ring and the inherent sensitivity of the tryptophan side chain to oxidation and alkylation necessitate careful optimization of SPPS protocols.

Indole Protection: While standard Fmoc-Trp-OH is often used without side-chain protection, for modified and sensitive tryptophan derivatives, the use of a tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen (Fmoc-Trp(Boc)-OH) is highly recommended to prevent side reactions during synthesis and cleavage.[2] For this compound, even without a Boc group, the electron-withdrawing nature of bromine may offer some protection against oxidation. However, for complex syntheses or sequences prone to side reactions, indole protection should be considered.

Coupling Reactions: The bulky nature of the Fmoc protecting group and the substituted tryptophan side chain may lead to slower coupling kinetics. Therefore, extended coupling times or the use of more potent activating agents may be necessary to ensure complete incorporation. Monitoring the coupling reaction is crucial.

Cleavage from Resin: The final cleavage and deprotection step is critical. The acidic conditions required for cleavage can lead to side reactions on the tryptophan indole ring. The choice of scavengers in the cleavage cocktail is paramount to prevent alkylation and oxidation.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific peptide sequence and scale of the synthesis.

Materials and Reagents

| Reagent | Supplier | Grade |

| This compound | Varies | Peptide Synthesis Grade |

| Rink Amide Resin (100-200 mesh) | Varies | 0.4-0.8 mmol/g loading |

| N,N-Dimethylformamide (DMF) | Varies | Peptide Synthesis Grade |

| Piperidine | Varies | ACS Grade |

| Diisopropylethylamine (DIPEA) | Varies | Peptide Synthesis Grade |

| HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | Varies | Peptide Synthesis Grade |

| Trifluoroacetic acid (TFA) | Varies | Reagent Grade |

| Triisopropylsilane (TIS) | Varies | 98% |

| 1,2-Ethanedithiol (EDT) | Varies | 98% |

| Dichloromethane (DCM) | Varies | ACS Grade |

| Acetonitrile (ACN) | Varies | HPLC Grade |

| Diethyl ether | Varies | ACS Grade |

Protocol 1: Solid-Phase Peptide Synthesis (Manual)

This protocol describes the manual synthesis of a model peptide containing 4-bromo-D-tryptophan on a 0.1 mmol scale using Rink Amide resin.

1. Resin Swelling:

-

Place 250 mg of Rink Amide resin (assuming 0.4 mmol/g loading) in a fritted syringe reaction vessel.

-

Add 5 mL of DMF and allow the resin to swell for at least 1 hour with occasional agitation.

2. Fmoc Deprotection:

-

Drain the DMF.

-

Add 5 mL of 20% (v/v) piperidine in DMF to the resin.

-

Agitate for 3 minutes and drain.

-

Add another 5 mL of 20% piperidine in DMF and agitate for 10 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

3. Amino Acid Coupling (for this compound):

-

In a separate vial, dissolve 4 equivalents of this compound (relative to resin loading), 3.95 equivalents of HBTU, and 8 equivalents of DIPEA in 3 mL of DMF.

-

Add the activation mixture to the deprotected resin.

-

Agitate the reaction vessel for 2-4 hours at room temperature.

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), extend the coupling time or perform a second coupling.

4. Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).

5. Chain Elongation:

-

Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

Workflow for Solid-Phase Peptide Synthesis:

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Protocol 2: Cleavage and Deprotection

Due to the sensitivity of the tryptophan indole ring, a cleavage cocktail with appropriate scavengers is crucial.

Cleavage Cocktail "Reagent K" (Recommended for Tryptophan-containing peptides): [3]

-

Trifluoroacetic acid (TFA): 82.5%

-

Phenol: 5%

-

Water: 5%

-

Thioanisole: 5%

-

1,2-Ethanedithiol (EDT): 2.5%

Procedure:

-

After the final Fmoc deprotection and washing of the peptide-resin, dry the resin under vacuum for at least 1 hour.

-

Prepare the cleavage cocktail fresh. For 250 mg of resin, use approximately 5 mL of the cocktail.

-

Add the cleavage cocktail to the resin in a sealed reaction vessel.

-

Gently agitate the mixture at room temperature for 2-4 hours. The optimal time should be determined empirically for each peptide.

-

Filter the cleavage mixture into a cold centrifuge tube containing 40 mL of cold diethyl ether.

-

Rinse the resin with a small amount of fresh cleavage cocktail and add it to the ether.

-

Precipitate the peptide by keeping the tube at -20°C for at least 30 minutes.

-

Centrifuge the mixture at 3000 rpm for 10 minutes.

-

Decant the ether and wash the peptide pellet with cold diethyl ether (2 x 20 mL).

-

Dry the crude peptide pellet under a stream of nitrogen and then under high vacuum.

Protocol 3: Purification and Analysis

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Column: C18 semi-preparative column (e.g., 10 mm x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 65% B over 30 minutes is a good starting point. The gradient should be optimized based on the hydrophobicity of the peptide.

-

Detection: UV absorbance at 220 nm and 280 nm.

-

Procedure:

-

Dissolve the crude peptide in a minimal amount of mobile phase A (or a mixture of A and B).

-

Filter the solution through a 0.45 µm filter.

-

Inject the solution onto the equilibrated HPLC column.

-

Collect fractions corresponding to the major peak.

-

Analyze the purity of the collected fractions by analytical RP-HPLC.

-

Pool the pure fractions and lyophilize to obtain the final peptide.

-

Analysis by Mass Spectrometry and NMR:

-

Mass Spectrometry (LC-MS or MALDI-TOF): Confirm the molecular weight of the purified peptide to verify the incorporation of the 4-bromo-D-tryptophan residue. The isotopic pattern of bromine (approximately 1:1 ratio of 79Br and 81Br) should be visible in the mass spectrum.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 2D NMR (COSY, TOCSY) can be used to confirm the structure of the peptide and the successful incorporation of the modified amino acid.

Quantitative Data Summary

The following table provides representative data for the synthesis of a model peptide containing 4-bromo-D-tryptophan. Actual results may vary depending on the sequence and synthesis conditions.

| Parameter | Value |

| Synthesis Scale | 0.1 mmol |

| Resin | Rink Amide (0.4 mmol/g) |

| Coupling Reagents | HBTU/DIPEA |

| Fmoc-4-Br-D-Trp-OH Equivalents | 4.0 |

| HBTU Equivalents | 3.95 |

| DIPEA Equivalents | 8.0 |

| Coupling Time for 4-Br-D-Trp | 3 hours |

| Cleavage Cocktail | Reagent K |

| Cleavage Time | 3 hours |

| Crude Peptide Yield | 75-85% |

| Purity after HPLC | >95% |

| Overall Isolated Yield | 20-30% |

Potential Applications and Signaling Pathways

Peptides containing modified tryptophan residues have been shown to interact with various biological targets, including G protein-coupled receptors (GPCRs).[4] GPCRs are a large family of cell surface receptors that play a crucial role in signal transduction and are major targets for drug development.

Hypothetical Signaling Pathway Modulation:

A peptide containing 4-bromo-D-tryptophan could potentially act as an agonist or antagonist at a specific GPCR. For example, it might modulate the activity of a GPCR coupled to the Gαi signaling pathway, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, could affect downstream signaling cascades involving Protein Kinase A (PKA) and ultimately influence cellular processes such as gene transcription, metabolism, and cell growth.

Caption: Hypothetical Gαi-coupled GPCR signaling pathway modulated by a peptide.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Incomplete Coupling of 4-Br-D-Trp | Steric hindrance, aggregation. | Extend coupling time, perform a double coupling, use a more potent coupling agent (e.g., HATU), or add a chaotropic agent. |

| Low Crude Peptide Yield | Incomplete cleavage, peptide precipitation issues. | Extend cleavage time, ensure sufficient volume of cold ether for precipitation, ensure complete drying of the resin before cleavage. |

| Side Products in Mass Spectrum (+79/81 Da) | Alkylation of tryptophan during cleavage. | Ensure fresh and adequate amounts of scavengers (TIS, EDT) in the cleavage cocktail. |

| Oxidation of Tryptophan | Exposure to air during cleavage. | Perform cleavage under an inert atmosphere (e.g., nitrogen or argon). |

By following these detailed protocols and considering the specific chemical properties of this compound, researchers can successfully incorporate this valuable building block into their peptide synthesis workflows, enabling the exploration of novel peptide therapeutics.

References

Application Notes and Protocols for Automated Solid-Phase Peptide Synthesis of Peptides Containing N-Fmoc-4-Br-D-tryptophan

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for modulating the pharmacological properties of therapeutic peptides. N-Fmoc-4-Br-D-tryptophan is a key building block for introducing conformational constraints and providing a site for further chemical modification. However, its bulky and electron-withdrawing bromo substituent presents challenges in achieving efficient and complete coupling during automated solid-phase peptide synthesis (SPPS). These application notes provide a detailed guide to the successful incorporation of this compound into peptide chains using automated synthesizers.

Challenges in Coupling this compound

The primary challenges associated with the coupling of this compound stem from its steric hindrance and the electronic effect of the bromine atom on the indole ring. These factors can lead to:

-

Slower reaction kinetics: The bulky bromo group can sterically hinder the approach of the activated carboxyl group to the free amine on the growing peptide chain, slowing down the coupling reaction.

-

Incomplete coupling: Standard coupling protocols may not be sufficient to drive the reaction to completion, resulting in deletion sequences where the this compound is missing.

-

Side reactions: The electron-rich indole ring of tryptophan is susceptible to modification during acidic cleavage steps.[1] The presence of the bromo group can influence this reactivity.

To overcome these challenges, optimization of coupling reagents, reaction times, and overall synthesis strategy is crucial.

Recommended Coupling Reagents and Conditions

While specific quantitative data for the coupling efficiency of this compound is not extensively available, recommendations can be made based on protocols for other sterically hindered amino acids.[2][3] The use of high-activity coupling reagents is strongly recommended.

| Coupling Reagent Class | Recommended Reagents | Activating Additive | Base | Key Considerations |

| Uronium/Aminium Salts | HATU, HCTU, COMU | HOAt, OxymaPure | DIPEA, Collidine | Highly efficient for hindered amino acids.[4][5] HATU and HCTU are known for rapid coupling and reduced racemization.[4] COMU is a safer alternative to HOBt/HOAt-based reagents.[4] |

| Phosphonium Salts | PyAOP, PyBOP | None | DIPEA, Collidine | Effective for sterically demanding couplings.[5] |

| Carbodiimides | DIC | OxymaPure | None (or catalytic base) | A cost-effective option, but generally requires an additive like OxymaPure to enhance efficiency and minimize side reactions.[6] |

Note: For particularly difficult couplings, a combination of a strong activating agent and a hindered, non-nucleophilic base like collidine is often beneficial to minimize side reactions.[7]

Experimental Protocols

Protocol 1: Standard Automated SPPS Cycle for this compound Coupling

This protocol is a general guideline for use with most automated peptide synthesizers.

1. Resin Preparation:

-

Select a suitable resin (e.g., Rink Amide for C-terminal amides, Wang or 2-Chlorotrityl chloride for C-terminal acids).[8]

-

Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes before the first coupling.

2. Fmoc Deprotection:

-

Treat the resin with a 20-50% solution of piperidine in DMF for 5-20 minutes.

-

Perform a second deprotection step for 10-20 minutes to ensure complete removal of the Fmoc group.

-

Wash the resin thoroughly with DMF (5-7 times).

3. Coupling of this compound:

-

Reagent Preparation:

-

Dissolve this compound (3-5 equivalents relative to resin loading) in DMF.

-

Dissolve the chosen coupling reagent (e.g., HATU, 3-5 equivalents) and an additive if required (e.g., HOAt, 3-5 equivalents) in DMF.

-

Prepare a solution of a suitable base (e.g., DIPEA, 6-10 equivalents) in DMF.

-

-

Activation and Coupling:

-

Combine the amino acid, coupling reagent, and base solutions.

-

Allow for a pre-activation time of 1-5 minutes before adding the mixture to the resin.

-

Couple for 1-2 hours at room temperature. For microwave-assisted synthesizers, typical coupling times are 5-15 minutes at elevated temperatures.[9]

-

4. Washing:

-

Wash the resin extensively with DMF (5-7 times) to remove excess reagents and by-products.

5. Monitoring Coupling Efficiency:

-

Perform a Kaiser test or other qualitative ninhydrin-based test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), proceed to Protocol 2.

Protocol 2: Double Coupling and Capping for Incomplete Reactions

If the initial coupling of this compound is incomplete, a second coupling and subsequent capping step are recommended.

1. Double Coupling:

-

Immediately following the first coupling and washing steps, repeat the coupling procedure (Protocol 1, step 3) with a fresh solution of activated this compound.

-

Using a different coupling reagent for the second coupling may be beneficial.[10]

-

Wash the resin with DMF.

2. Capping (Optional but Recommended):

-

To block any remaining unreacted amino groups and prevent the formation of deletion peptides, perform a capping step.

-

Treat the resin with a capping mixture (e.g., 5% acetic anhydride, 6% 2,6-lutidine in DMF) for 10-15 minutes.

-

Wash the resin with DMF.

Cleavage and Deprotection

The indole side chain of tryptophan is susceptible to alkylation by carbocations generated during the final cleavage from the resin.[11][12] Therefore, a cleavage cocktail containing appropriate scavengers is essential.

| Reagent Cocktail | Composition | Application Notes |

| Reagent K [13] | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | A robust and widely used cocktail for peptides containing multiple sensitive residues, including tryptophan.[13] |

| TFA/TIS/Water/EDT [14] | 94% TFA, 2.5% Water, 2.5% 1,2-Ethanedithiol (EDT), 1% Triisopropylsilane (TIS) | A common cocktail for peptides containing tryptophan. EDT and TIS act as effective scavengers.[14] |

Cleavage Procedure:

-

Wash the dried peptide-resin with dichloromethane (DCM).

-

Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Stir the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate.

-

Wash the resin with a small amount of fresh cleavage cocktail.

-

Precipitate the crude peptide by adding the combined filtrate to cold diethyl ether.

-

Centrifuge or filter to collect the peptide pellet.

-

Wash the peptide with cold diethyl ether.

-

Dry the peptide under vacuum.

Purification and Characterization

The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final peptide can be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.

Visualizations

Caption: Automated SPPS workflow for peptides with this compound.

Caption: Strategies to overcome challenges in coupling this compound.

References

- 1. Comparison of methods for the Fmoc solid-phase synthesis and cleavage of a peptide containing both tryptophan and arginine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bachem.com [bachem.com]

- 5. peptide.com [peptide.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chem.uci.edu [chem.uci.edu]

- 9. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

- 10. researchgate.net [researchgate.net]

- 11. luxembourg-bio.com [luxembourg-bio.com]

- 12. A side-reaction in the SPPS of Trp-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. peptide.com [peptide.com]

- 14. Bot Detection [iris-biotech.de]

Application Notes and Protocols for Fmoc Deprotection of N-Fmoc-4-Br-D-tryptophan

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), favored for its base lability which allows for orthogonal deprotection schemes in the presence of acid-labile side-chain protecting groups.[1] N-Fmoc-4-Br-D-tryptophan is a specialized amino acid derivative used to introduce a halogenated tryptophan residue into peptide sequences. The presence of the bromine atom on the indole ring can offer unique properties for structural biology, medicinal chemistry, and probe development.

This document provides detailed application notes and protocols for the efficient and safe removal of the Fmoc group from this compound during SPPS. While standard deprotection conditions are often effective, the electron-withdrawing nature of the bromine substituent may influence the reaction and necessitate optimized protocols to minimize potential side reactions.

Potential Side Reactions

While the Fmoc deprotection process is generally clean and efficient, the specific nature of 4-bromo-D-tryptophan warrants consideration of potential side reactions under basic conditions. Although literature specifically detailing side reactions for 4-bromoindole during Fmoc deprotection is scarce, the general reactivity of halogenated indoles suggests theoretical risks. Researchers should be vigilant for unexpected byproducts and may need to optimize deprotection conditions based on the specific peptide sequence.

During the final acidic cleavage of the peptide from the resin, tryptophan residues are susceptible to oxidation and alkylation.[2] The use of scavengers in the cleavage cocktail is crucial to mitigate these side reactions.[2][3] For tryptophan-containing peptides, it is often recommended to use a Boc protecting group on the indole nitrogen (Fmoc-Trp(Boc)-OH) to minimize side reactions during cleavage.[3]

Fmoc Deprotection Reagents and Conditions

The standard and alternative reagents for Fmoc deprotection are summarized in the table below. The choice of reagent and conditions can impact the efficiency of the deprotection and the integrity of the 4-bromo-D-tryptophan residue.

| Reagent | Concentration & Solvent | Typical Reaction Time | Notes |

| Piperidine | 20% (v/v) in N,N-Dimethylformamide (DMF) | 2 x 5-10 minutes | The most common and standard condition for Fmoc deprotection.[4] |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2% (v/v) in DMF | 2 x 2-5 minutes | A stronger, non-nucleophilic base that can be effective for difficult sequences or to speed up deprotection. May require a scavenger for the dibenzofulvene byproduct. |

| 4-Methylpiperidine | 20% (v/v) in DMF | 2 x 5-10 minutes | An alternative to piperidine with similar efficiency, but not a controlled substance in some regions.[4] |

| Piperazine | 10% (w/v) in 9:1 DMF/Ethanol | 2 x 10 minutes | A milder alternative that may reduce side reactions such as aspartimide formation in sensitive sequences.[5] |

Note: Quantitative data for the deprotection of this compound specifically is not extensively available in the reviewed literature. The reaction times and efficiencies can be sequence-dependent and may require empirical optimization.

Experimental Protocols

Below are detailed protocols for the Fmoc deprotection of a peptide-resin containing a 4-bromo-D-tryptophan residue.

Protocol 1: Standard Fmoc Deprotection using Piperidine

This protocol is the most widely used method for Fmoc removal.

Materials:

-

Peptide-resin functionalized with this compound

-

20% (v/v) Piperidine in DMF

-

DMF (Peptide synthesis grade)

-

Disposable solid-phase synthesis vessel

Procedure:

-

Swell the peptide-resin in DMF for 30-60 minutes.

-

Drain the DMF from the synthesis vessel.

-

Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).

-

Agitate the resin slurry at room temperature for 5-10 minutes.

-

Drain the deprotection solution.

-

Add a fresh portion of 20% piperidine in DMF solution to the resin.

-

Agitate the resin slurry at room temperature for another 5-10 minutes.

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

-

The resin is now ready for the next coupling step.

Protocol 2: Fmoc Deprotection using DBU

This protocol is suitable for sequences where standard piperidine treatment is slow or incomplete.

Materials:

-

Peptide-resin functionalized with this compound

-

2% (v/v) DBU in DMF

-

DMF (Peptide synthesis grade)

-

Disposable solid-phase synthesis vessel

Procedure:

-

Swell the peptide-resin in DMF for 30-60 minutes.

-

Drain the DMF from the synthesis vessel.

-

Add the 2% DBU in DMF solution to the resin.

-

Agitate the resin slurry at room temperature for 2-5 minutes.

-

Drain the deprotection solution.

-

Add a fresh portion of 2% DBU in DMF solution to the resin.

-

Agitate the resin slurry at room temperature for another 2-5 minutes.

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (5-7 times).

-

The resin is now ready for the next coupling step.

Visualizing the Workflow

The following diagram illustrates the general workflow for the Fmoc deprotection step in solid-phase peptide synthesis.

Caption: General workflow for Fmoc deprotection in SPPS.

Logical Relationship of Reagent Choice

The selection of the deprotection reagent is a critical step that depends on the specific requirements of the peptide synthesis.

Caption: Decision tree for selecting an Fmoc deprotection reagent.

Conclusion

The Fmoc deprotection of this compound can be successfully achieved using standard protocols with piperidine in DMF. For challenging sequences, alternative reagents such as DBU or 4-methylpiperidine offer viable options. Researchers should be aware of the potential for side reactions, particularly those involving the halogenated indole ring, and may need to optimize conditions for their specific peptide. Careful monitoring of the reaction progress and purity of the final product is recommended to ensure the successful incorporation of this valuable unnatural amino acid.

References

Application Notes and Protocols for Cleavage and Deprotection of Peptides Containing 4-Bromo-Tryptophan

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids, such as 4-bromo-tryptophan (4-Br-Trp), into peptides is a powerful strategy for enhancing their therapeutic properties. Brominated tryptophan analogs are found in various marine natural products and have been shown to increase peptide stability against proteolytic degradation.[1] The bromine atom can also serve as a handle for further chemical modifications.

Successful solid-phase peptide synthesis (SPPS) of peptides containing 4-Br-Trp requires careful optimization of the final cleavage and deprotection steps. The electron-withdrawing nature of the bromine atom on the indole ring can influence its reactivity, potentially leading to side reactions if standard protocols for tryptophan-containing peptides are not adapted. These application notes provide a comprehensive guide to the effective cleavage and deprotection of peptides containing 4-bromo-tryptophan, ensuring high yield and purity of the final product.

Challenges in Cleavage and Deprotection of 4-Bromo-Tryptophan Peptides

The primary challenge in the cleavage and deprotection of tryptophan-containing peptides, including those with 4-Br-Trp, is the susceptibility of the indole ring to oxidation and alkylation by carbocations generated from the cleavage of protecting groups and the resin linker.[2][3] The presence of a bromine atom at the 4-position of the indole ring can modulate the electron density of the ring system, potentially influencing the regioselectivity and extent of these side reactions.

Potential Side Reactions Include:

-

Alkylation: The indole ring can be alkylated by reactive carbocations, such as the tert-butyl cation from Boc or tBu protecting groups.

-

Oxidation: The indole nucleus is susceptible to oxidation, which can be exacerbated by harsh acidic conditions.

-

Reattachment to Resin: The cleaved peptide can potentially reattach to the resin linker.[3]

To mitigate these risks, a carefully selected cleavage cocktail containing appropriate scavengers is essential.

Recommended Cleavage and Deprotection Protocols

The following protocols are based on established methods for tryptophan-containing peptides and are adapted to address the specific considerations for 4-bromo-tryptophan. It is always recommended to perform a small-scale trial cleavage to optimize conditions for a specific peptide sequence.

Protocol 1: Standard TFA Cleavage for Peptides with 4-Br-Trp

This protocol is suitable for most peptides containing 4-Br-Trp synthesized using Fmoc-based chemistry on standard acid-labile resins (e.g., Wang, Rink Amide).

Materials:

-

Peptidyl-resin (dried under vacuum)

-

Trifluoroacetic acid (TFA), reagent grade

-

Triisopropylsilane (TIS)

-

Water (deionized)

-

1,2-Ethanedithiol (EDT) (optional, for peptides containing cysteine)

-

Cold diethyl ether

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

Cleavage Cocktail (Reagent K modified):

A robust and widely used cleavage cocktail for tryptophan-containing peptides is a modified Reagent K.

| Component | Volume/Weight Percentage | Purpose |

| TFA | 82.5% | Cleavage and deprotection |

| Phenol | 5% | Scavenger |

| Water | 5% | Scavenger |

| Thioanisole | 5% | Scavenger |

| 1,2-Ethanedithiol (EDT) | 2.5% | Scavenger (especially for Cys) |

For peptides containing 4-Br-Trp but no other sensitive residues, a simpler cocktail can often be used:

| Component | Volume Percentage |

| TFA | 94% |

| TIS | 1% |

| Water | 2.5% |

| EDT | 2.5% |

Procedure:

-

Place the dry peptidyl-resin (e.g., 100 mg) in a reaction vessel.

-

Add the appropriate cleavage cocktail (e.g., 2 mL) to the resin.

-

Gently agitate the mixture at room temperature for 2-4 hours. The reaction time may need to be optimized based on the peptide sequence and protecting groups used.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small volume of fresh TFA and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold ether two more times.

-

Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Two-Step "Low-High" HF Cleavage for Boc-Protected Peptides

For peptides synthesized using Boc-based chemistry, a two-step "low-high" hydrogen fluoride (HF) cleavage can be beneficial, especially for complex peptides. This method minimizes alkylation of the tryptophan indole ring.

Materials:

-

Peptidyl-resin (dried under vacuum)

-

Anhydrous Hydrogen Fluoride (HF)

-

Dimethyl sulfide (DMS)

-

p-Cresol

-

p-Thiocresol (if Trp(For) is present)

Procedure:

-

Low HF Step: Treat the peptidyl-resin with a mixture of HF:DMS:p-cresol (25:65:10, v/v/v) at 0°C for 2 hours. This step removes most of the side-chain protecting groups.

-

Evaporate the HF and DMS in vacuo at 0°C.

-

High HF Step: Treat the resin with anhydrous HF at 0°C for 30-60 minutes to cleave the peptide from the resin.

-

Evaporate the HF and proceed with peptide precipitation as described in Protocol 1.

Data Presentation: Expected Cleavage Efficiency

While specific quantitative data for the cleavage of 4-bromo-tryptophan containing peptides is not extensively published, the cleavage efficiency is expected to be comparable to that of standard tryptophan-containing peptides when appropriate scavengers are used. The following table provides representative data for the cleavage of a model tryptophan-containing peptide using different cleavage cocktails.

| Cleavage Cocktail | Peptide Purity (by HPLC) | Major Side Product |

| 95% TFA, 5% Water | 75-85% | t-butylated Tryptophan |

| 94% TFA, 2.5% Water, 2.5% EDT, 1% TIS | >90% | Minimal |

| Reagent K (modified) | >95% | Minimal |

Note: Purity can vary depending on the peptide sequence and synthesis efficiency.

Experimental Workflows and Signaling Pathways

The following diagrams illustrate key experimental workflows and logical relationships relevant to the cleavage and deprotection of peptides containing 4-bromo-tryptophan.

Caption: General workflow for the synthesis, cleavage, and purification of a 4-bromo-tryptophan containing peptide.

Caption: Role of scavengers in preventing side reactions during TFA cleavage of 4-Br-Trp peptides.

Conclusion

The successful cleavage and deprotection of peptides containing 4-bromo-tryptophan are readily achievable by adapting standard protocols for tryptophan-containing peptides. The key to obtaining high purity and yield is the judicious use of scavenger cocktails to prevent side reactions on the electron-rich indole ring. By following the recommended protocols and considering the specific nature of the peptide sequence, researchers can confidently incorporate this valuable non-canonical amino acid into their synthetic targets, paving the way for the development of novel and more potent peptide-based therapeutics.

References

Application Note: Analytical HPLC Method for Peptides with N-Fmoc-4-Br-D-tryptophan

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the analytical High-Performance Liquid Chromatography (HPLC) of peptides containing the modified amino acid N-Fmoc-4-Br-D-tryptophan. Due to the unique combination of a highly hydrophobic N-terminal protecting group (Fmoc), a halogen modification (4-Bromo), and a D-stereoisomer, specific considerations are required for achieving optimal separation and analysis.

Introduction

Peptides incorporating modified amino acids such as this compound are of increasing interest in drug discovery and development. The N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) group, typically used as a temporary protecting group in solid-phase peptide synthesis, imparts significant hydrophobicity when retained on the final peptide. The bromination of the tryptophan indole ring further increases its nonpolar character, while the D-configuration can influence peptide conformation and enzymatic stability.

Reverse-phase HPLC (RP-HPLC) is the standard method for the analysis and purification of peptides, separating molecules based on their hydrophobicity.[1] The presence of the bulky and non-polar Fmoc group necessitates a mobile phase with a higher organic solvent concentration for elution.[2][3] Similarly, the bromo group on the tryptophan residue contributes to increased retention time on a reverse-phase column.[4][5] While the D-amino acid configuration does not affect hydrophobicity on an achiral stationary phase, it can sometimes lead to separation from the L-diastereomer if it induces a significant change in the peptide's secondary structure.[6][7]

This application note outlines a robust RP-HPLC method for the analysis of peptides containing this compound, providing a starting point for method development and optimization.

Experimental Protocols

Sample Preparation

-

Dissolution: Dissolve the peptide sample in a suitable solvent. Due to the high hydrophobicity of the N-Fmoc group, initial dissolution in 100% Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) may be necessary.

-

Dilution: Dilute the stock solution with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA) to a final concentration of approximately 1 mg/mL. Ensure the final concentration of the initial organic solvent (DMSO or DMF) is minimized to avoid peak distortion.

-

Filtration: Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.[8]

HPLC Instrumentation and Conditions

A standard analytical HPLC system equipped with a UV detector is suitable for this analysis.

| Parameter | Recommended Condition |

| Column | C18 Reverse-Phase, 3.5-5 µm particle size, 100-300 Å pore size, 4.6 x 150 mm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile |

| Gradient | 30% to 90% B over 20 minutes (starting point may need optimization) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 220 nm (for peptide backbone) and 260 nm or 280 nm (for Fmoc and Trp) |

| Injection Volume | 10-20 µL |

Method Optimization

-

Gradient: The initial and final concentrations of the organic solvent (Mobile Phase B) are critical. Due to the high hydrophobicity of the N-Fmoc group, a higher starting percentage of acetonitrile (e.g., 30% or higher) may be required to prevent strong retention on the column. A shallow gradient is recommended to ensure good resolution of closely eluting impurities.[9]

-

Column Chemistry: While a C18 column is a good starting point, for extremely hydrophobic peptides, a C8 or a Phenyl column may provide different selectivity and better peak shape.[10]

-

Ion-Pairing Reagent: Trifluoroacetic acid (TFA) is a standard ion-pairing agent that improves peak shape for peptides. A concentration of 0.1% is typically used. For mass spectrometry compatibility, 0.1% formic acid can be substituted, though peak shape may be compromised.

Data Presentation

The following table presents hypothetical, yet representative, data for the analysis of a peptide containing this compound compared to its analogues. This data illustrates the expected impact of each modification on the retention time (RT) in a reverse-phase HPLC system.

| Peptide | N-terminal Modification | Tryptophan Modification | Tryptophan Stereochemistry | Expected Retention Time (min) |

| Peptide 1 | H- | Trp | L- | 10.5 |

| Peptide 2 | H- | 4-Br-Trp | L- | 12.2 |

| Peptide 3 | H- | 4-Br-Trp | D- | 12.3 |

| Peptide 4 | Fmoc- | 4-Br-Trp | D- | 18.7 |

| Peptide 5 | Fmoc- | Trp | L- | 17.1 |

Note: The presented retention times are for illustrative purposes and will vary depending on the specific peptide sequence and exact HPLC conditions.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the analytical HPLC method development for peptides with this compound.

Caption: Workflow for HPLC method development.

Signaling Pathway and Logical Relationships

The following diagram illustrates the influence of the different peptide modifications on the expected HPLC retention time.

Caption: Factors influencing peptide retention.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Enzymatic Peptide and Protein Bromination: The BromoTrp Tag - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]

- 9. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]

- 10. hplc.eu [hplc.eu]

Application Note: N-Fmoc-4-Br-D-tryptophan as a Quencher in Fluorescence Spectroscopy for Studying Biomolecular Interactions

Audience: Researchers, scientists, and drug development professionals.

Introduction

Intrinsic protein fluorescence, primarily arising from tryptophan residues, is a powerful tool for probing protein structure, dynamics, and interactions.[1][2][3] Fluorescence quenching experiments, where the fluorescence intensity of a fluorophore is decreased by a variety of molecular interactions with a quencher, provide valuable insights into binding affinities, conformational changes, and the accessibility of fluorescent residues.[4][5]

One important mechanism of fluorescence quenching is the "heavy-atom effect". The presence of atoms with high atomic numbers, such as bromine, in the vicinity of a fluorophore can enhance the rate of intersystem crossing from the excited singlet state to the triplet state.[6][7] This non-radiative decay pathway effectively quenches the fluorescence.

This application note describes the use of N-Fmoc-4-Br-D-tryptophan, a brominated and protected amino acid derivative, as a potential quencher in fluorescence spectroscopy. The bromine atom is expected to induce quenching of nearby fluorophores, such as the intrinsic tryptophan residues of a protein, allowing for the characterization of binding events. The N-Fmoc protecting group provides a handle for potential conjugation and influences the molecule's hydrophobicity, making it a candidate for studying interactions in specific binding pockets.

Principle Application: Characterizing Protein-Ligand Interactions

A primary application for this compound in this context is the quantitative analysis of its binding to a protein of interest that contains fluorescent tryptophan residues. By monitoring the quenching of the protein's intrinsic fluorescence upon titration with this compound, one can determine binding parameters such as the Stern-Volmer quenching constant (KSV), which provides a measure of the efficiency of quenching. This can be indicative of a binding interaction.

Experimental Protocol: Fluorescence Quenching Titration of Bovine Serum Albumin (BSA) with this compound

This protocol details a procedure for a fluorescence quenching experiment to study the interaction between this compound and Bovine Serum Albumin (BSA), a model protein with two tryptophan residues.

Materials and Reagents:

-

Bovine Serum Albumin (BSA), fatty acid-free

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dimethyl sulfoxide (DMSO)

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

-

Micropipettes

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 µM stock solution of BSA in PBS buffer (pH 7.4).

-

Prepare a 1 mM stock solution of this compound in DMSO.

-

-

Spectrofluorometer Setup:

-

Initial Fluorescence Measurement:

-

Pipette 2 mL of the 10 µM BSA solution into a quartz cuvette.

-

Place the cuvette in the spectrofluorometer and record the fluorescence emission spectrum. The peak intensity will typically be around 340-350 nm. This initial measurement represents F0.

-

-

Titration with this compound:

-

Add small aliquots (e.g., 2 µL) of the 1 mM this compound stock solution to the BSA solution in the cuvette.

-

After each addition, gently mix the solution by pipetting up and down, and allow it to equilibrate for 2 minutes.

-

Record the fluorescence emission spectrum.

-

Repeat this process to obtain a series of measurements at increasing concentrations of the quencher.

-

-

Inner Filter Effect Correction:

-

To correct for any absorption of the excitation or emission light by the quencher (the inner filter effect), a control titration should be performed.[4]

-

In a separate cuvette, perform the same titration of this compound into 2 mL of a solution of N-acetyl-L-tryptophanamide (NATA) at a concentration that gives a similar initial fluorescence intensity to the BSA solution.

-

Alternatively, measure the absorbance of the quencher at the excitation and emission wavelengths and apply a correction factor.

-

Data Analysis:

The quenching data can be analyzed using the Stern-Volmer equation:

F0 / F = 1 + KSV[Q]

Where:

-

F0 is the fluorescence intensity of BSA in the absence of the quencher.

-

F is the fluorescence intensity of BSA in the presence of the quencher at concentration [Q].

-

KSV is the Stern-Volmer quenching constant.

-

[Q] is the concentration of the quencher (this compound).

A plot of F0/F versus [Q] should be linear if a single type of quenching mechanism is dominant. The slope of this plot gives the value of KSV.

Quantitative Data Summary

The following table presents hypothetical data from a fluorescence quenching experiment of BSA with this compound.

| [this compound] (µM) | Fluorescence Intensity (a.u.) | F0/F |

| 0 | 850 | 1.00 |

| 10 | 725 | 1.17 |

| 20 | 630 | 1.35 |

| 30 | 555 | 1.53 |

| 40 | 490 | 1.73 |

| 50 | 440 | 1.93 |

From a linear fit of the Stern-Volmer plot of this data, the KSV would be calculated.

Visualizations

Caption: Experimental workflow for fluorescence quenching titration.

Caption: Heavy-atom induced fluorescence quenching mechanism.

Conclusion

This compound presents a promising tool for use in fluorescence quenching experiments. Due to the heavy-atom effect of the bromine substituent, it is expected to act as an effective quencher of intrinsic protein fluorescence. The detailed protocol provided here for a model system demonstrates how this compound can be used to investigate and quantify protein-ligand interactions. This approach is broadly applicable to various protein systems and can be a valuable assay in drug discovery and fundamental biochemical research for screening and characterizing binding events.

References

- 1. Tryptophan Properties in Fluorescence and Functional Stability of Plasminogen Activator Inhibitor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Heavy Atom Effect of Bromine Significantly Enhances Exciton Utilization of Delayed Fluorescence Luminogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bmglabtech.com [bmglabtech.com]

- 4. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 5. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]